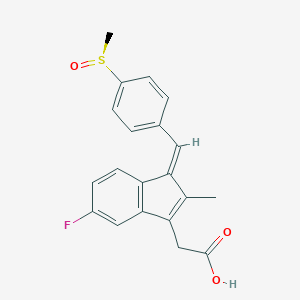

(S)-舒林酸

描述

(S)-Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat acute and chronic pain, inflammation, and fever. It is a member of the arylalkanoic acid family, which includes other NSAIDs such as ibuprofen and naproxen. (S)-Sulindac has been studied extensively in both in vitro and in vivo models and is used to treat a variety of conditions, including rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. In addition, (S)-Sulindac has been found to have potential applications in the treatment of cancer, Alzheimer's disease, and other neurological diseases.

科学研究应用

1. 癌症预防和治疗

舒林酸在癌症预防和治疗中显示出有希望的结果。研究表明其在减少家族性腺瘤性息肉病患者结直肠腺瘤的数量和大小方面有效,家族性腺瘤性息肉病是一种以形成众多结直肠腺瘤为特征的疾病,可导致结直肠癌。值得注意的是,舒林酸并不能完全消除患癌风险,其对已形成肿瘤的作用也有限。它还在化学致癌啮齿动物模型中表现出化学预防特性,表明在癌症预防和治疗方面具有更广泛的潜力 (Cruz-Correa et al., 2001); (Rao et al., 1995).

2. 抗肿瘤机制

舒林酸及其代谢物,特别是舒林酸硫化物,已显示出在各种癌细胞系中诱导细胞凋亡。其机制涉及死亡受体的上调和半胱天冬酶的激活,导致程序性细胞死亡。该特性对其抗肿瘤作用至关重要 (Huang et al., 2001).

3. 对分子信号通路的影響

舒林酸影响各种分子信号通路,包括抑制 Ras 信号通路,这对癌症进展很重要。通过抑制 Ras 信号通路,舒林酸干扰关键的细胞增殖和恶性转化过程 (Herrmann et al., 1998).

4. 对代谢酶的影响

发现舒林酸调节 1 期代谢酶的表达,这些酶对于环境致癌物的解毒至关重要。这种调节作用提供了对舒林酸化学预防作用的见解,进一步强调了其在癌症预防中的潜力 (Ciolino et al., 2005).

5. 光保护作用

舒林酸对皮肤中 UVB 诱导的光毒性表现出光保护作用,减少各种炎症反应和 UVB 诱导的光损伤和致癌分子标志物的表达。这表明其在预防光致癌变中的潜在用途 (Athar et al., 2004).

属性

IUPAC Name |

2-[(3Z)-6-fluoro-2-methyl-3-[[4-[(S)-methylsulfinyl]phenyl]methylidene]inden-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKXDPUZXIRXEP-WXKFDZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)[S@@](=O)C)C=CC(=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149116-77-8 | |

| Record name | Sulindac, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149116778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SULINDAC, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P969C405OM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

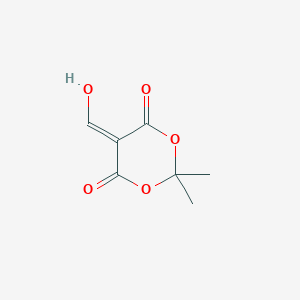

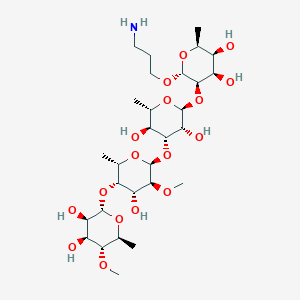

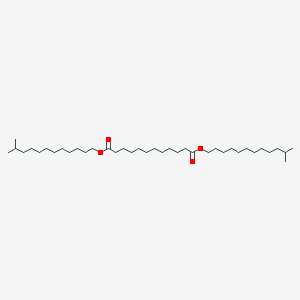

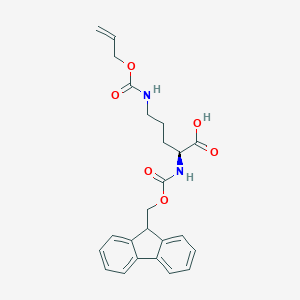

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

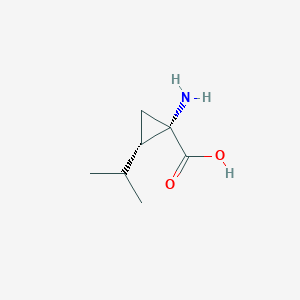

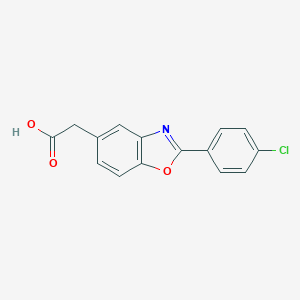

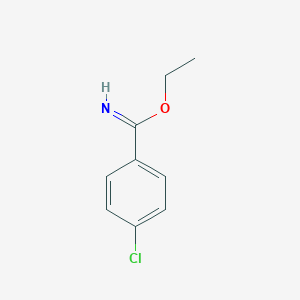

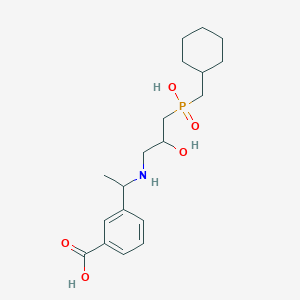

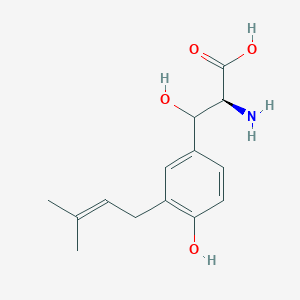

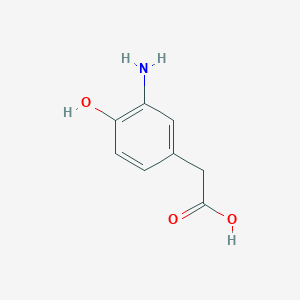

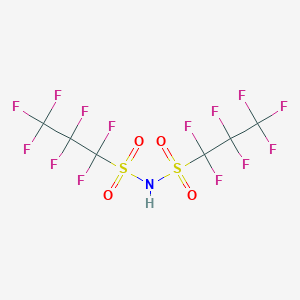

Feasible Synthetic Routes

Q & A

Q1: What are the observed effects of (S)-Sulindac on normal and cancerous cells in the context of oxidative stress?

A2: Research suggests that both (S)-sulindac and (R)-sulindac can protect normal lung cells from oxidative damage []. Intriguingly, both enantiomers also exhibit the ability to enhance the death of lung cancer cells when exposed to oxidative stress []. This selective action against cancerous cells, while protecting normal cells, points towards a potential therapeutic window for (S)-sulindac in cancer treatment.

Q2: How do novel dithiolethione-modified NSAIDs like S-sulindac function as potential chemopreventive agents?

A3: S-sulindac, a dithiolethione-modified NSAID, exhibits promising chemopreventive activity by influencing both carcinogen activation and detoxification mechanisms []. Specifically, S-sulindac inhibits the activity and expression of carcinogen-activating enzymes, including CYP1A1, CYP1B1, and CYP1A2, in human hepatoma HepG2 and human colonic adenocarcinoma LS180 cells []. This inhibition occurs through transcriptional regulation of the aryl hydrocarbon receptor (AhR) pathway, where S-sulindac blocks the binding of carcinogen-activated AhR to the xenobiotic responsive element, thereby suppressing CYP1A1 expression []. Moreover, S-sulindac induces the expression of several carcinogen detoxification enzymes associated with the glutathione cycle, further contributing to its chemopreventive potential []. These findings suggest that S-sulindac can modulate the balance between carcinogen activation and detoxification, highlighting its potential as a chemopreventive agent.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-5H-dibenzo[b,f]azepine](/img/structure/B130164.png)

![3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B130166.png)